

Application Notes and Protocols for DCZ19931 in Transcriptional Regulation Studies

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For Researchers, Scientists, and Drug Development Professionals

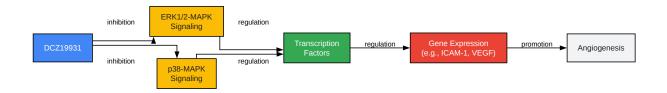
Introduction

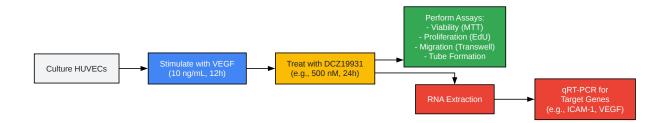
DCZ19931 is a multi-targeting kinase inhibitor with potent anti-angiogenic properties.[1][2] Its mechanism of action involves the modulation of key signaling pathways that ultimately impact gene expression, making it a valuable tool for studying transcriptional regulation in contexts such as ocular neovascularization and cancer biology. These application notes provide an overview of **DCZ19931**, its mechanism of action, and detailed protocols for its use in transcriptional regulation studies.

Mechanism of Action

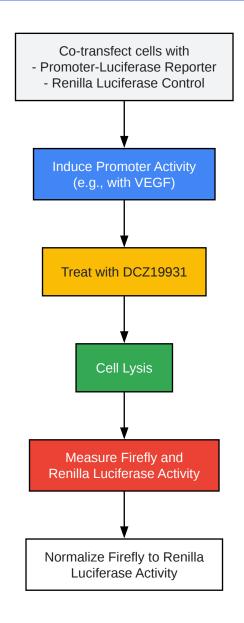
DCZ19931 exerts its biological effects by inhibiting multiple protein kinases, leading to the inactivation of critical downstream signaling cascades. Notably, it has been shown to suppress the ERK1/2-MAPK and p38-MAPK signaling pathways.[1] These pathways are central to a multitude of cellular processes, including proliferation, migration, and angiogenesis. By inhibiting these kinases, **DCZ19931** can modulate the activity of various transcription factors that are downstream targets of these pathways, thereby altering the expression of genes involved in these processes. For instance, **DCZ19931** has been observed to downregulate the expression of Intercellular Adhesion Molecule 1 (ICAM-1), a key molecule in inflammation and angiogenesis.[1] While not a direct inhibitor of Hypoxia-Inducible Factor 1-alpha (HIF-1 α), its impact on pathways that can influence HIF-1 α activity makes it a relevant compound for studying hypoxia-driven gene expression.











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References

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- 2. DCZ19931, a novel multi-targeting kinase inhibitor, inhibits ocular neovascularization PubMed [pubmed.ncbi.nlm.nih.gov]
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